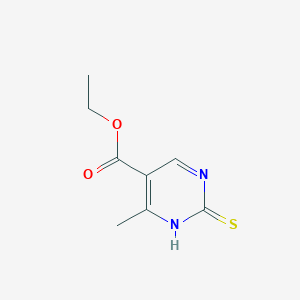

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Vue d'ensemble

Description

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring, which imparts unique chemical and biological properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thioxopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antimicrobial Activity

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a series of synthesized derivatives demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans .

2. Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis in these cells, which was confirmed through assays measuring cell viability and apoptosis markers .

3. Enzyme Inhibition

this compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine compounds. This inhibition could enhance the efficacy of certain chemotherapeutic agents by preventing their breakdown .

Agriculture

4. Pesticide Development

The compound's thioxo group contributes to its potential as a pesticide or herbicide. Preliminary studies suggest that formulations containing this compound can effectively control certain agricultural pests and weeds. Field trials have demonstrated a reduction in pest populations when treated with this compound, suggesting its viability as an eco-friendly alternative to traditional pesticides .

Material Science

5. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers synthesized with this compound exhibit improved performance characteristics compared to standard polymers .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and C. albicans |

| Anticancer Properties | Induces apoptosis in breast and lung cancer cells | |

| Enzyme Inhibition | Inhibits dihydropyrimidine dehydrogenase | |

| Agriculture | Pesticide Development | Reduces pest populations in field trials |

| Material Science | Polymer Chemistry | Improves thermal stability and mechanical strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound showed that specific modifications to the chemical structure enhanced antimicrobial activity significantly. The results indicated a correlation between structural changes and increased potency against bacterial strains .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on lung cancer cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed that higher concentrations led to significant cell death compared to untreated controls .

Case Study 3: Eco-friendly Pesticide

Field trials using formulations containing this compound demonstrated a marked decrease in pest populations without harming beneficial insects. This suggests its potential as a sustainable agricultural solution .

Mécanisme D'action

The mechanism of action of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thioxopyrimidine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to biological effects .

Comparaison Avec Des Composés Similaires

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other thioxopyrimidine derivatives such as:

4,5-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidines: These compounds also contain a thioxopyrimidine ring but differ in the substitution pattern and biological activities.

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has additional substituents on the pyrimidine ring, which may enhance its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can be further modified to create a wide range of derivatives with diverse biological activities.

Activité Biologique

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS Number: 81633-30-9) is a heterocyclic compound classified within the thioxopyrimidine family. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 198.24 g/mol

The presence of a sulfur atom at the 2-position of the pyrimidine ring is significant, imparting unique chemical properties that facilitate various biological interactions .

This compound primarily exerts its biological effects by inhibiting the kinesin Eg5 enzyme, which is crucial for mitotic spindle assembly during cell division. The compound binds to the ATP-binding site of this enzyme, disrupting its function and leading to cell cycle arrest, particularly at the G2/M phase.

Key Mechanisms:

- Inhibition of Kinesin Eg5 : Disrupts mitotic spindle formation.

- Induction of Apoptosis : Leads to programmed cell death in cancer cells.

- Cell Cycle Arrest : Specifically affects the G2/M phase, preventing proper chromosome segregation.

Anticancer Activity

This compound has shown promising anticancer properties, particularly against human lung adenocarcinoma (A549) cells. Studies indicate that it induces significant cell death through apoptosis mechanisms linked to its interference with mitotic processes .

Antimicrobial Properties

Research has also explored the compound's potential antimicrobial activities. It has been evaluated against various pathogens, demonstrating inhibitory effects that warrant further investigation for therapeutic applications in infectious diseases .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated effective inhibition of A549 lung cancer cells with an IC50 value indicating significant cytotoxicity. |

| Study 2 | Investigated antimicrobial efficacy against gram-positive and gram-negative bacteria, showing promising results suggesting potential as an antimicrobial agent. |

| Study 3 | Highlighted the compound's mechanism involving apoptosis induction via mitochondrial pathways in cancer cells. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption due to its lipophilic nature. This characteristic enhances its bioavailability and potential effectiveness as a therapeutic agent.

Comparative Analysis

Compared to other thioxopyrimidine derivatives, this compound exhibits unique properties due to its specific substitution pattern and functional groups. This allows for enhanced biological activity and reactivity compared to similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | Enhanced anticancer properties due to additional substituents |

| This compound | Structure | Significant apoptosis induction in cancer cells |

Propriétés

IUPAC Name |

ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPYQLBZRNQYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189731 | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81633-30-9 | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.